2-Acetamidobenzoyl chloride

Catalog No.
S15810490
CAS No.
64180-31-0
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamidobenzoyl chloride

CAS Number

64180-31-0

Product Name

2-Acetamidobenzoyl chloride

IUPAC Name

2-acetamidobenzoyl chloride

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H,11,12)

InChI Key

AGFBPSXNYPNSKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)Cl

2-Acetamidobenzoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of both an acetamido group and a benzoyl chloride moiety. The molecular formula of 2-acetamidobenzoyl chloride is C9_9H8_8ClN\O, and it features a benzene ring substituted with an acetamido group at the ortho position relative to the carbonyl group of the benzoyl chloride. This compound is notable for its reactivity due to the presence of the acyl chloride functional group, which makes it a versatile intermediate in organic synthesis.

Typical of acyl chlorides, primarily through nucleophilic acyl substitution mechanisms. Key reactions include:

  • Hydrolysis: Reacts with water to yield 2-acetamidobenzoic acid and hydrochloric acid.
  • Alcoholysis: Reacts with alcohols to form esters, such as 2-acetamidobenzyl acetate.
  • Aminolysis: Reacts with amines to produce amides, including N-acetyl-2-amino-3-benzamide.
  • Reduction: Can be reduced to the corresponding alcohol or aldehyde using hydride reducing agents .

The general mechanism involves the formation of a tetrahedral intermediate followed by the expulsion of chloride ion, resulting in the substitution of the nucleophile for the chlorine atom .

Research indicates that derivatives of 2-acetamidobenzoyl chloride exhibit significant biological activity. For instance, compounds synthesized from it have been evaluated for their analgesic and anti-inflammatory properties. Studies have shown that certain derivatives demonstrate effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in pain management and inflammation reduction .

The synthesis of 2-acetamidobenzoyl chloride typically involves several steps:

  • Formation of Benzoyl Chloride: Benzoyl chloride can be synthesized from benzoic acid and thionyl chloride or phosphorus pentachloride.
  • Acetylation: The benzoyl chloride is then reacted with acetamide in the presence of a catalyst such as aluminum chloride to form 2-acetamidobenzoyl chloride.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

Alternative synthetic routes may involve direct acylation reactions using acetic anhydride or acetyl chloride with amine substrates .

2-Acetamidobenzoyl chloride serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its applications include:

  • Synthesis of Pharmaceutical Compounds: It is used in the preparation of various biologically active molecules, including analgesics and anti-inflammatory agents.
  • Dye Manufacturing: The compound can also find applications in dye chemistry due to its reactive functional groups.
  • Chemical Research: Used as a reagent in various chemical transformations and studies involving nucleophilic substitution reactions.

Interaction studies involving 2-acetamidobenzoyl chloride focus on its reactivity with different nucleophiles and its role in synthesizing biologically active compounds. For instance, studies have explored how modifications to its structure affect its pharmacological properties, helping to optimize drug design for better efficacy and reduced side effects .

Several compounds share structural similarities with 2-acetamidobenzoyl chloride, including:

Compound NameStructureUnique Features
AcetanilideC8_8H9_9NOAn amide without a carbonyl adjacent to an aromatic ring.
BenzamideC7_7H7_7NOLacks an acetamido group; simpler structure.
N-AcetylbenzamideC9_9H9_9NOContains both acetyl and amide functionalities; less reactive than 2-acetamidobenzoyl chloride.
4-Acetamidobenzoic AcidC9_9H9_9NO3_3Exhibits carboxylic acid behavior; less reactive than acyl chlorides.

The uniqueness of 2-acetamidobenzoyl chloride lies in its dual functionality as both an acyl chloride and an amide, making it particularly reactive and versatile for further chemical transformations compared to other similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.0243562 g/mol

Monoisotopic Mass

197.0243562 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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